molecular formula C8H6BrFO2 B2359224 5-Bromo-2-fluoro-4-methylbenzoic acid CAS No. 515135-65-6

5-Bromo-2-fluoro-4-methylbenzoic acid

Cat. No.: B2359224
CAS No.: 515135-65-6
M. Wt: 233.036
InChI Key: BGBAXZILVNOSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-2-fluoro-4-methylbenzoic acid” is a chemical compound with the molecular formula C8H6BrFO2 . It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromo, fluoro, and methyl groups, as well as a carboxylic acid group . The exact positions of these substituents can be determined by the numbering in the compound’s name.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 233.03 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.

Scientific Research Applications

Synthesis and Characterization in Drug Discoveries

5-Bromo-2-fluoro-4-methylbenzoic acid is used as a key intermediate in drug discoveries. It plays a crucial role in the synthesis of various pharmacologically active compounds. For instance, in one study, a key intermediate for drug discoveries, 5-bromo-2-methylamino-8-methoxyquinazoline, was synthesized, involving this compound. This improved method introduced a telescoping process, significantly enhancing the yield and purity of the compound, thus facilitating quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016).

Crystallographic Studies and Molecular Structure

This compound is also instrumental in crystallographic studies to understand the molecular structure of benzoic acid derivatives. For example, a study involved the crystallographic analysis of several benzoic acid derivatives, including 5-bromo-2-methyl benzoic acid. This analysis helped in understanding the intermolecular interactions and the nature of bonding in these compounds, which is essential for various applications in material science (Pramanik, Dey, & Mukherjee, 2019).

Safety and Hazards

When handling “5-Bromo-2-fluoro-4-methylbenzoic acid”, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid getting the compound in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation, and prevent dust formation . Conditions to avoid include heat, flames, and sparks, and materials to avoid include oxidizing agents .

Properties

IUPAC Name

5-bromo-2-fluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBAXZILVNOSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515135-65-6
Record name 5-Bromo-2-fluoro-4-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Fluoro-4-methylbenzoic acid (244 mg) was added in portions to a mixture of bromine (1 ml) and iron powder (60 mg) and the reaction stirred in a sealed vial at room temperature for 25 minutes. The reaction was poured into aqueous sodium thiosulphate and extracted with ethyl acetate (x2). The combined extracts were washed with brine, dried (magnesium sulphate) and the solvent evaporated under vacuum. The residue was recrystallised from cyclohexane to give 5-bromo-2-fluoro-4-methylbenzoic acid.
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mg
Type
catalyst
Reaction Step One
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.